

Meta-analysis of AbGn-107 for Advanced Gastrointestinal Cancers: A Comparative Guide

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Compound of Interest

Compound Name: Agh-107

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This guide provides a meta-analysis of the available research on AbGn-107, an antibody-drug conjugate investigated for the treatment of advanced gastrointestinal (GI) cancers. It is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative standard-of-care treatments based on available experimental data. It is important to note that the data for AbGn-107 is from a Phase Ia clinical trial and not from direct comparative studies.

Executive Summary

AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI cancer cells.^{[1][2]} A Phase Ia clinical trial (NCT02908451) evaluated its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancers.^{[1][2]} The study showed a manageable safety profile and modest clinical activity in a heavily pretreated patient population.^[3] This guide summarizes the findings from this trial and places them in the context of existing therapeutic options for these difficult-to-treat cancers.

Data Presentation: AbGn-107 Phase Ia Trial Efficacy and Safety

The following tables summarize the quantitative data from the multicenter Phase Ia study of AbGn-107.^{[1][3]}

Table 1: Efficacy of AbGn-107 in Advanced Gastrointestinal Cancers

Efficacy Endpoint	Result	Patient Population
Objective Response Rate (ORR)	Partial Response in 1 subject	39 patients enrolled in dose-escalation phase
Best Response	Stable Disease in 18 subjects (46.2%)	39 patients enrolled in dose-escalation phase
Disease Control > 6 months	6 subjects (13.0%)	46 patients (39 in dose-escalation + 7 in expansion)
Durable Disease Control > 180 days	4 patients (all pancreatic cancer)	35 patients enrolled at the time of this specific report

Table 2: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) with AbGn-107

Adverse Event	Frequency
Infections	Most common
Cytopenias	Most common
Hyponatremia	Most common
Fatigue	Most common (29% all grades)
Abdominal Pain	Most common
Diarrhea	Most common (14% all grades)
Neutropenia	5 patients (Grade 3 or 4)
Febrile Neutropenia	1 episode
CK Elevation	1 patient (Grade 4)
Arthralgias	1 patient (Grade 3)

Comparison with Standard of Care in Chemo-refractory Gastrointestinal Cancers

Direct comparative data for AbGn-107 against standard of care is not available. The following table provides an overview of some established second- and third-line therapies for advanced GI cancers for contextual comparison. Efficacy can vary significantly based on patient population, specific cancer type, and prior treatments.

Table 3: Overview of Selected Standard-of-Care Options for Chemo-refractory GI Cancers

Cancer Type	Treatment Option	Reported Efficacy (examples)
Gastric Cancer	Trifluridine/tipiracil	Median OS: 5.7 months vs 3.6 months for placebo[4]
Nivolumab	Median OS: 5.26 months vs 4.14 months for placebo[5]	
Colorectal Cancer	Regorafenib	Median OS: 6.4 months vs 5.0 months for placebo[6]
TAS-102 (trifluridine/tipiracil)	Indicated for previously treated mCRC[6]	
Cetuximab (for KRAS wild-type)	Response Rate (in combination with irinotecan): 22.9% vs 10.8% for cetuximab alone[7]	
Pancreatic Cancer	FOLFIRINOX (after gemcitabine-based therapy)	Considered a standard option[8][9]
Gemcitabine + nab-paclitaxel (after FOLFIRINOX)	Median OS: 8.5 months (first-line)[10]	
Nanoliposomal irinotecan + 5-FU/LV	Median OS: 6.1 months vs 4.2 months for 5-FU/LV alone[10]	
Biliary Tract Cancer	FOLFOX	Median OS: 6.2 months vs 5.3 months with supportive care[11]
Gemcitabine + cisplatin	Median OS: 11.7 months (first-line)[11]	

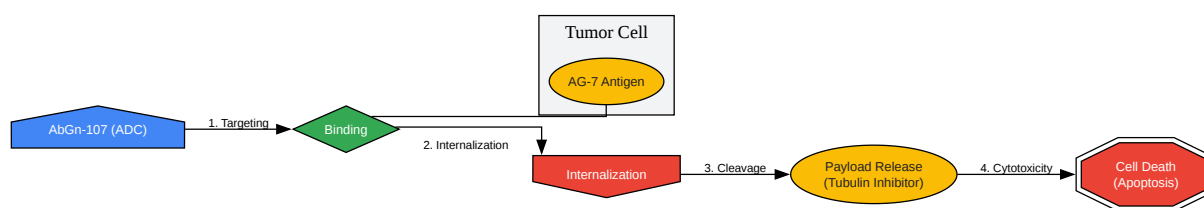
Experimental Protocols

AbGn-107 Phase Ia Clinical Trial (NCT02908451) Methodology[1][2]

- **Study Design:** A multicenter, open-label, Phase Ia dose-escalation study with a standard 3+3 design, followed by a cohort expansion phase.
- **Patient Population:** Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer with an ECOG performance status of 0-1. Positive AG-7 expression was not required for the dose-escalation phase.
- **Treatment Regimen:** AbGn-107 was administered intravenously. Dosing was evaluated at intervals of every 4 weeks (0.1-1.2 mg/kg) and every 2 weeks (0.8-1.0 mg/kg). The selected dose for the expansion cohort was 1.0 mg/kg every 2 weeks.
- **Primary Objectives:** To determine the safety, tolerability, and maximum tolerated dose (MTD) of AbGn-107.
- **Secondary Objectives:** To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity (Objective Response Rate per RECIST 1.1).
- **Assessments:** Tumor assessments were performed every 8 weeks. Safety was monitored throughout the study, with dose-limiting toxicities (DLTs) assessed during the first 4 weeks of treatment.

Mandatory Visualization

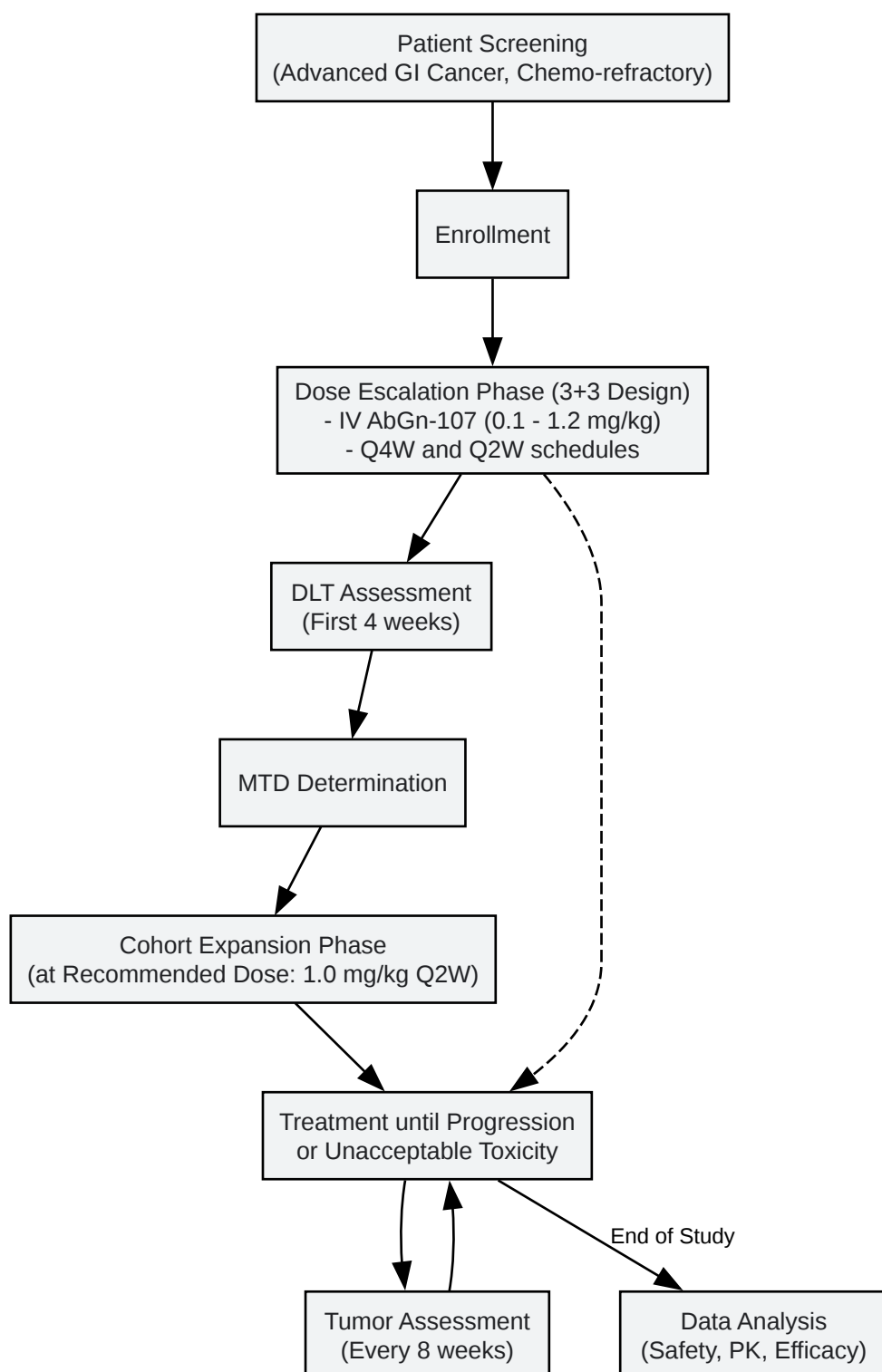
Mechanism of Action of AbGn-107



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Caption: Mechanism of action of the antibody-drug conjugate AbGn-107.

AbGn-107 Phase Ia Clinical Trial Workflow



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